

An Investigative Guide to the Pharmacology of (4-Chlorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Chlorophenyl) (morpholino)methanone
Cat. No.:	B091582

[Get Quote](#)

Abstract

(4-Chlorophenyl)(morpholino)methanone is a synthetic compound whose direct pharmacological profile remains largely uncharacterized in publicly accessible scientific literature. However, its structural motifs—a morpholine ring and a 4-chlorophenyl ketone group—are present in numerous biologically active molecules. This technical guide provides a comprehensive investigation into the potential pharmacology of this compound. By examining its synthesis, the known activities of its derivatives, and the broader pharmacology of its constituent chemical moieties, we construct a hypothesis-driven framework for its potential therapeutic applications. Furthermore, this document outlines a detailed, multi-stage research program designed to systematically elucidate the pharmacodynamic and pharmacokinetic properties of **(4-Chlorophenyl)(morpholino)methanone**, offering a roadmap for future scientific inquiry. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

Introduction: The Case for Investigating (4-Chlorophenyl)(morpholino)methanone

The quest for novel therapeutic agents often begins with unexplored chemical structures. **(4-Chlorophenyl)(morpholino)methanone** represents one such entity. While not extensively studied itself, its chemical architecture is intriguing. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as water solubility and

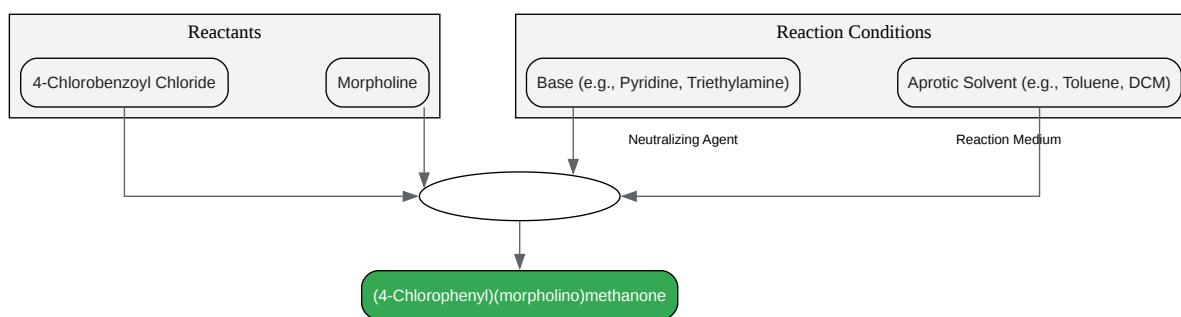
metabolic stability, and is a key component in drugs with diverse activities, including anticancer and CNS-active agents.[\[1\]](#)[\[2\]](#) The 4-chlorophenyl methanone group is also a common feature in compounds targeting a range of biological systems. The intersection of these two moieties in a single, relatively simple molecule warrants a thorough investigation into its potential as a lead compound for drug discovery.

This guide will first synthesize the available chemical data and known synthetic routes for **(4-Chlorophenyl)(morpholino)methanone**. Subsequently, it will delve into the established biological activities of closely related analogues to build a predictive pharmacological profile. Finally, a comprehensive experimental workflow will be proposed to systematically characterize its pharmacology, from initial in vitro screening to in vivo efficacy and safety assessments.

Chemical Properties and Synthesis

Understanding the fundamental chemical nature of a compound is the first step in any pharmacological investigation.

Physicochemical Properties


A summary of the key identifiers and properties for **(4-Chlorophenyl)(morpholino)methanone** is presented in Table 1.

Property	Value	Source
CAS Number	19202-04-1	[3]
Molecular Formula	C ₁₁ H ₁₂ ClNO ₂	[4]
Molecular Weight	225.67 g/mol	[3]
IUPAC Name	(4-chlorophenyl)(morpholin-4-yl)methanone	[3]
SMILES	C1COCCN1C(=O)C2=CC=C(C=C2)Cl	[4]

Synthesis Pathway

(4-Chlorophenyl)(morpholino)methanone is typically synthesized via a straightforward acylation reaction. The most common route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is a standard procedure in organic chemistry.

A generalized workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis of **(4-Chlorophenyl)(morpholino)methanone**.

Predictive Pharmacology Based on Structural Analogues

While direct pharmacological data is scarce, the biological activities of structurally related compounds can provide valuable insights into the potential targets of **(4-Chlorophenyl)(morpholino)methanone**.

Central Nervous System (CNS) Activity

Several derivatives of (4-chlorophenyl)methanone have been investigated for their effects on the central nervous system. For instance, a series of N-(2-benzoyl-4-chlorophenyl) acetamides, which share the chlorophenyl ketone moiety, have been synthesized and evaluated as

anxiolytic and skeletal muscle relaxant agents.^[5] Molecular docking studies of these compounds suggested they interact with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.^[5] Furthermore, a derivative of trimetozine, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone, has shown anxiolytic-like effects in mice, with evidence suggesting interaction with benzodiazepine binding sites.^[6] Given these precedents, it is plausible that **(4-Chlorophenyl)(morpholino)methanone** could exhibit modulatory effects on CNS targets, potentially acting as an anxiolytic or sedative agent.

Anticancer and Kinase Inhibition Potential

The morpholine moiety is a common feature in a number of potent and selective kinase inhibitors. For example, a series of 4-morpholino-2-phenylquinazolines were developed as inhibitors of PI3 kinase p110alpha, a key enzyme in cell signaling pathways that is often dysregulated in cancer.^[7] Additionally, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and shown to possess antitumor activity against the HepG2 human liver cancer cell line.^[2] These findings suggest that the morpholine ring can be a key pharmacophore for engaging the ATP-binding pocket of various kinases. It is therefore conceivable that **(4-Chlorophenyl)(morpholino)methanone** could exhibit inhibitory activity against certain protein kinases, warranting investigation into its potential as an anticancer agent.

Antimicrobial Activity

Derivatives of (4-chlorophenyl)methanone have also been explored for their antimicrobial properties. In one study, novel derivatives of (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone were synthesized and showed antibacterial activity against various strains.^[8] This suggests that the 4-chlorophenyl methanone scaffold can be a starting point for the development of new antibacterial agents.

Proposed Research Program for Pharmacological Characterization

Based on the predictive analysis, a systematic, phased approach is required to definitively elucidate the pharmacology of **(4-Chlorophenyl)(morpholino)methanone**. The following experimental workflow is proposed.

Caption: Proposed experimental workflow for pharmacological characterization.

Phase 1: Broad In Vitro Profiling

The initial phase will involve screening the compound against large panels of biological targets to identify potential activities.

- CNS Receptor Binding Panel: The compound should be screened against a comprehensive panel of CNS receptors, with a particular focus on GABA-A, benzodiazepine, dopamine, and serotonin receptor subtypes.[5][6]
- Kinase Inhibition Panel: A broad kinase panel (e.g., 96-well plate format) should be utilized to assess inhibitory activity against a diverse range of human kinases.[7]
- Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) should be determined against a panel of pathogenic bacteria and fungi.[8]

Phase 2: Cell-Based Functional Assays

Hits identified in Phase 1 will be followed up with cell-based assays to confirm functional activity.

- Neuronal Activity Assays: If CNS receptor binding is confirmed, functional assays such as patch-clamp electrophysiology or calcium flux assays in cultured neurons can determine if the compound acts as an agonist, antagonist, or modulator.
- Cancer Cell Proliferation Assays: For any confirmed kinase hits, the compound's effect on the proliferation of relevant cancer cell lines should be quantified using methods like the MTT or BrdU assay.[2] The phosphorylation status of the target kinase and downstream signaling proteins should also be assessed via Western blotting.

Phase 3: In Vivo Proof of Concept

Promising leads from cell-based assays will be advanced to animal models.

- Rodent Behavioral Models: For CNS-active compounds, established models for anxiety (e.g., elevated plus maze, light-dark box) and sedation (e.g., open field test) should be employed.[6]

- Tumor Xenograft Models: For anticancer candidates, efficacy will be evaluated in mice bearing human tumor xenografts. Tumor growth inhibition will be the primary endpoint.

Phase 4: Early Safety and Pharmacokinetic Profiling

In parallel with the efficacy studies, preliminary ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessments are crucial.

- ADME Profiling: In vitro assays to determine metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and plasma protein binding are essential.
- Toxicology: Initial safety assessments should include cytotoxicity assays in non-cancerous cell lines and preliminary genotoxicity tests (e.g., Ames test).

Conclusion and Future Directions

(4-Chlorophenyl)(morpholino)methanone is a compound of significant latent potential, positioned at the intersection of several pharmacologically relevant structural classes. While direct evidence of its biological activity is currently lacking in the literature, a systematic analysis of its analogues strongly suggests plausible roles in CNS modulation, kinase inhibition, and antimicrobial activity. The true pharmacological profile of this compound can only be unveiled through rigorous experimental investigation.

The research program outlined in this guide provides a clear, logical, and comprehensive pathway for the characterization of **(4-Chlorophenyl)(morpholino)methanone**. The successful execution of this plan will not only define the therapeutic potential of this specific molecule but could also pave the way for a new class of drugs derived from its scaffold. It is our hope that this document will serve as a catalyst for further research into this and other under-investigated chemical entities.

References

- PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino) - Der Pharma Chemica. [\[Link\]](#)
- PubChem. (4-Chlorophenyl)(morpholino)methanethione. [\[Link\]](#)
- PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [\[Link\]](#)
- PubMed Central.

- Google P
- Google Patents. EP0617028A1 - Enantiomere von 1-(4-Chlorophenyl)phenylmethyl)-4-(4-Methylphenyl)sulfonylpiperazin.
- Google Patents. US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine.
- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- Google Patents.
- Journal of Biomedical Research & Environmental Sciences.
- PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
- RSC Publishing. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
- International Science Community Association. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. [Link]
- PubMed. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. (4-Chlorophenyl)(morpholino)methanone | 19202-04-1 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmacchemica.com [derpharmacchemica.com]
- To cite this document: BenchChem. [An Investigative Guide to the Pharmacology of (4-Chlorophenyl)(morpholino)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091582#investigating-the-pharmacology-of-4-chlorophenyl-morpholino-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com